Licofelone

Catalog No.
S533106
CAS No.
156897-06-2
M.F
C23H22ClNO2
M. Wt
379.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licofelone

CAS Number

156897-06-2

Product Name

Licofelone

IUPAC Name

2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid

Molecular Formula

C23H22ClNO2

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)

InChI Key

UAWXGRJVZSAUSZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Solubility

Soluble in DMSO

Synonyms

(2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl)acetic acid, licofelone, ML 3000, ML-3000

Canonical SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Description

The exact mass of the compound Licofelone is 379.1339 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Licofelone in Drug Development

Specific Scientific Field: Pharmaceutical Sciences and Drug Development

Application Summary: Licofelone, a drug candidate for clinical use, has been studied for its interactions with a membrane model system made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This study aimed to highlight the relevance of considering membrane lipids in the preclinical phase of drug development .

Methods of Application: The interactions of Licofelone with DPPC were evaluated by combining Langmuir isotherms, Brewster angle microscopy (BAM), polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS), and grazing-incidence X-ray diffraction (GIXD) measurements .

Results or Outcomes: Licofelone caused the expansion of the DPPC isotherm without changing the lipid phase transition profile. It induced the reduction of DPPC packing density, while increasing the local order of the DPPC acyl chains. These alterations in the structural organization of phosphatidylcholine monolayers may be related to its pharmacological actions .

Licofelone in Treating Colitis

Specific Scientific Field: Medical Sciences and Gastroenterology

Application Summary: Licofelone has been evaluated for its anti-inflammatory effects on acetic acid-induced colitis in rats. It is a dual Cyclooxygenase 1,2 (COX1,2)/5-lipoxygenase (5-LOX) inhibitor with analgesic and anti-inflammatory effects .

Methods of Application: Licofelone was administered at doses of 2.5, 5, and 10 mg/kg to male Wistar rats. The study also involved the use of L-NG-nitro arginine methyl ester (L-NAME) and aminoguanidine (AG) 30 min before using Licofelone. Macroscopic, microscopic, and biochemical analysis of myeloperoxidase (MPO), nuclear factor-kappa B (NF-κB), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), superoxide dismutase (SOD), reactive oxygen species (ROS), and Toll-like receptor 4 (TLR-4) were assessed in colon tissue .

Results or Outcomes: Licofelone at a dose of 10 mg/kg attenuated colitis, increased SOD activity, and significantly reduced colonic levels of the aforementioned inflammatory factors. It improved macroscopic and microscopic symptoms in the acetic acid-induced colitis model .

Licofelone in Treating Alzheimer’s Disease

Specific Scientific Field: Neurology and Neurodegenerative Disorders

Application Summary: Licofelone has been studied for its potential use in treating neurological disorders such as Alzheimer’s disease. It has shown neuroprotective properties in the central nervous system, which is implicated in its regulatory effect on the COX/5-LOX pathway, inflammatory cytokines, and immune responses .

Methods of Application: In one study, Streptozotocin (STZ) was administered intracerebroventricular (ICV)-bilaterally 3 mg/kg in rats. The STZ-injected rats were treated with different doses of licofelone for 21 days .

Results or Outcomes: Licofelone has shown potential in combating Alzheimer’s disease through its anti-inflammatory effects and its ability to regulate the COX/5-LOX pathway, inflammatory cytokines, and immune responses .

Licofelone in Cancer Treatment

Specific Scientific Field: Oncology

Application Summary: Licofelone has been evaluated for its potential in cancer prevention and treatment. It has shown promising results in preclinical studies for colon and prostate cancer .

Methods of Application: In one study, male and female PIRC rats were fed diets containing licofelone for a certain period, and intestines were evaluated for tumor multiplicity as an efficacy endpoint . In another study, prostate cancer cells were treated with licofelone to determine cell viability and induction of apoptosis .

Results or Outcomes: Licofelone has shown potential in delaying tumor development and reducing tumor multiplicity in colon cancer . It also inhibited prostate cancer cell growth by enhancing apoptosis .

Licofelone in Pain Management

Specific Scientific Field: Pharmacology and Pain Management

Application Summary: Licofelone, a competitive inhibitor of 5-lipoxygenase, cyclooxygenase (COX)-1 and COX-2, is currently in clinical development for the treatment of osteoarthritis (OA). It has the potential to combine good analgesic and anti-inflammatory effects with excellent gastrointestinal tolerability .

Methods of Application: Licofelone is administered orally for the treatment of osteoarthritis .

Results or Outcomes: Licofelone has shown effectiveness in ameliorating the symptoms of OA, offering improved gastrointestinal tolerability and fewer incidences of worsened peripheral edema .

Licofelone is a first-in-class dual COX/LOX inhibitor, developed by Merckle GmbH in collaboration with Alfa Wassermann and Lacer [, ]. This means it can inhibit two key enzymes involved in inflammation: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [, ]. Inhibition of COX is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, but they can also cause gastrointestinal side effects []. Licofelone's additional inhibition of 5-LOX might mitigate these side effects [].


Molecular Structure Analysis

While the exact 3D structure of Licofelone is not readily available, its chemical formula is C22H23NO5, indicating a relatively complex molecule with a central nitrogen atom and functional groups containing oxygen []. Understanding the specific arrangement of these atoms could provide insights into its interaction with target enzymes but requires further research.


Chemical Reactions Analysis

Specific details regarding the synthesis of Licofelone are not publicly available due to potential commercial confidentiality []. However, its mechanism of action suggests interactions with COX and 5-LOX enzymes.

  • Inhibition of COX: Licofelone likely competes with arachidonic acid, a substrate for COX, preventing the formation of inflammatory prostaglandins [].
  • Inhibition of 5-LOX: Licofelone might bind to the active site of 5-LOX, hindering the production of leukotrienes, another class of inflammatory mediators [].

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Licofelone, such as melting point, boiling point, and solubility, is currently limited due to its investigational status [].

As mentioned earlier, Licofelone's primary mechanism of action involves the inhibition of COX and 5-LOX enzymes, leading to reduced inflammation in OA joints [, ]. This combined inhibition might offer advantages over traditional NSAIDs by potentially reducing gastrointestinal side effects associated with COX inhibition alone [].

Clinical trials for Licofelone for OA were conducted in the early 2000s, but the results were mixed, and the drug has not been submitted for regulatory approval []. Therefore, information on its safety profile in humans is limited.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Exact Mass

379.1339

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P5T6BYS22Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the management of osteoarthritis.

Pharmacology

Licofelone belongs to a novel class of dual-acting anti-inflammatory drugs called COX/LO inhibitors. This group of drugs simultaneously inhibits the enzymes cyclooxygenase (COX) and 5-lipoxygenase (LO).

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Mechanism of Action

Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes.

Pictograms

Irritant

Irritant

Other CAS

156897-06-2

Wikipedia

Licofelone

Dates

Modify: 2023-08-15
1: Payandemehr B, Khoshneviszadeh M, Varastehmoradi B, Gholizadeh R, Bahremand T, Attar H, Bahremand A, Dehpour AR. A COX/5-LOX Inhibitor Licofelone Revealed Anticonvulsant Properties Through iNOS Diminution in Mice. Neurochem Res. 2015 Sep;40(9):1819-28. doi: 10.1007/s11064-015-1669-z. Epub 2015 Jul 28. PubMed PMID: 26216049.
2: Balansky R, Ganchev G, Iltcheva M, Nikolov M, Maestra SL, Micale RT, D'Agostini F, Steele VE, De Flora S. Modulation by licofelone and celecoxib of experimentally induced cancer and preneoplastic lesions in mice exposed to cigarette smoke. Curr Cancer Drug Targets. 2015;15(3):188-95. PubMed PMID: 25687474.
3: Kumar A, Sharma S, Prashar A, Deshmukh R. Effect of licofelone--a dual COX/5-LOX inhibitor in intracerebroventricular streptozotocin-induced behavioral and biochemical abnormalities in rats. J Mol Neurosci. 2015 Mar;55(3):749-59. doi: 10.1007/s12031-014-0414-4. Epub 2014 Sep 10. PubMed PMID: 25204299.
4: Zhang K, Zhao J, Su W, Lu R, Lv P. Immunomodulatory effectiveness of licofelone in preventing epidural fibrosis in post-laminectomy rat. Eur J Orthop Surg Traumatol. 2015 Jul;25 Suppl 1:S63-8. doi: 10.1007/s00590-014-1534-9. Epub 2014 Sep 9. PubMed PMID: 25200318.
5: Madka V, Mohammed A, Li Q, Zhang Y, Patlolla JM, Biddick L, Lightfoot S, Wu XR, Steele V, Kopelovich L, Rao CV. Chemoprevention of urothelial cell carcinoma growth and invasion by the dual COX-LOX inhibitor licofelone in UPII-SV40T transgenic mice. Cancer Prev Res (Phila). 2014 Jul;7(7):708-16. doi: 10.1158/1940-6207.CAPR-14-0087. Epub 2014 May 2. PubMed PMID: 24795386; PubMed Central PMCID: PMC4310686.
6: Kus G, Oztopcu-Vatan P, Uyar R, Kabadere S. Cytotoxic and apoptotic functions of licofelone on rat glioma cells. Acta Biol Hung. 2013 Dec;64(4):438-52. doi: 10.1556/ABiol.64.2013.4.4. PubMed PMID: 24275590.
7: Kabadere S, Kus G, Uyar R, Oztopcu-Vatan P. Licofelone abolishes survival of carcinogenic fibroblasts by inducing apoptosis. Drug Chem Toxicol. 2014 Jan;37(1):1-7. doi: 10.3109/01480545.2013.806525. Epub 2013 Jul 8. PubMed PMID: 23834160.
8: Dulin JN, Karoly ED, Wang Y, Strobel HW, Grill RJ. Licofelone modulates neuroinflammation and attenuates mechanical hypersensitivity in the chronic phase of spinal cord injury. J Neurosci. 2013 Jan 9;33(2):652-64. doi: 10.1523/JNEUROSCI.6128-11.2013. PubMed PMID: 23303944; PubMed Central PMCID: PMC3586230.
9: Kumar A, Vashist A, Kumar P, Kalonia H, Mishra J. Potential role of licofelone, minocycline and their combination against chronic fatigue stress induced behavioral, biochemical and mitochondrial alterations in mice. Pharmacol Rep. 2012;64(5):1105-15. PubMed PMID: 23238467.
10: Dulin JN, Moore ML, Grill RJ. The dual cyclooxygenase/5-lipoxygenase inhibitor licofelone attenuates p-glycoprotein-mediated drug resistance in the injured spinal cord. J Neurotrauma. 2013 Feb 1;30(3):211-26. doi: 10.1089/neu.2012.2587. Epub 2013 Jan 23. PubMed PMID: 22947335; PubMed Central PMCID: PMC3565554.
11: Wu YJ, Xue M, Chen H. Licofelone inhibits interleukin-18-induced pro-inflammatory cytokine release and cellular proliferation in human mesangial cells. Basic Clin Pharmacol Toxicol. 2012 Sep;111(3):166-72. doi: 10.1111/j.1742-7843.2012.00882.x. Epub 2012 Apr 11. PubMed PMID: 22433003.
12: Tavolari S, Munarini A, Storci G, Laufer S, Chieco P, Guarnieri T. The decrease of cell membrane fluidity by the non-steroidal anti-inflammatory drug Licofelone inhibits epidermal growth factor receptor signalling and triggers apoptosis in HCA-7 colon cancer cells. Cancer Lett. 2012 Aug 28;321(2):187-94. doi: 10.1016/j.canlet.2012.02.003. Epub 2012 Feb 14. PubMed PMID: 22343320.
13: Mohammed A, Janakiram NB, Li Q, Choi CI, Zhang Y, Steele VE, Rao CV. Chemoprevention of colon and small intestinal tumorigenesis in APC(Min/+) mice by licofelone, a novel dual 5-LOX/COX inhibitor: potential implications for human colon cancer prevention. Cancer Prev Res (Phila). 2011 Dec;4(12):2015-26. doi: 10.1158/1940-6207.CAPR-11-0233. Epub 2011 Sep 1. PubMed PMID: 21885812; PubMed Central PMCID: PMC3232346.
14: Liu W, Zhou J, Liu Y, Liu H, Bensdorf K, Guo C, Gust R. Licofelone-nitric oxide donors as anticancer agents. Arch Pharm (Weinheim). 2011 Aug;344(8):487-93. doi: 10.1002/ardp.201000397. Epub 2011 Jun 16. PubMed PMID: 21681808.
15: Sharma S, Lee J, Zhou J, Steele VE. Chemopreventive efficacy and mechanism of licofelone in a mouse lung tumor model via aspiration. Cancer Prev Res (Phila). 2011 Aug;4(8):1233-42. doi: 10.1158/1940-6207.CAPR-10-0117. Epub 2011 May 11. PubMed PMID: 21562034; PubMed Central PMCID: PMC3151334.
16: Kumar P, Kalonia H, Kumar A. Role of LOX/COX pathways in 3-nitropropionic acid-induced Huntington's disease-like symptoms in rats: protective effect of licofelone. Br J Pharmacol. 2011 Sep;164(2b):644-54. doi: 10.1111/j.1476-5381.2011.01418.x. PubMed PMID: 21486276; PubMed Central PMCID: PMC3188893.
17: Liu W, Zhou J, Bensdorf K, Zhang H, Liu H, Wang Y, Qian H, Zhang Y, Wellner A, Rubner G, Huang W, Guo C, Gust R. Investigations on cytotoxicity and anti-inflammatory potency of licofelone derivatives. Eur J Med Chem. 2011 Mar;46(3):907-13. doi: 10.1016/j.ejmech.2011.01.002. Epub 2011 Jan 11. PubMed PMID: 21295381.
18: Kalonia H, Kumar P, Kumar A. Licofelone attenuates quinolinic acid induced Huntington like symptoms: possible behavioral, biochemical and cellular alterations. Prog Neuropsychopharmacol Biol Psychiatry. 2011 Mar 30;35(2):607-15. doi: 10.1016/j.pnpbp.2011.01.003. Epub 2011 Jan 13. PubMed PMID: 21237233.
19: Gupta A, Kumar A, Kulkarni SK. Licofelone attenuates MPTP-induced neuronal toxicity: behavioral, biochemical and cellular evidence. Inflammopharmacology. 2010 Oct;18(5):223-32. doi: 10.1007/s10787-010-0052-6. Epub 2010 Aug 11. PubMed PMID: 20697819.
20: Raynauld JP, Martel-Pelletier J, Bias P, Laufer S, Haraoui B, Choquette D, Beaulieu AD, Abram F, Dorais M, Vignon E, Pelletier JP; Canadian Licofelone Study Group. Protective effects of licofelone, a 5-lipoxygenase and cyclo-oxygenase inhibitor, versus naproxen on cartilage loss in knee osteoarthritis: a first multicentre clinical trial using quantitative MRI. Ann Rheum Dis. 2009 Jun;68(6):938-47. doi: 10.1136/ard.2008.088732. Epub 2008 Jul 23. PubMed PMID: 18653484.

Explore Compound Types